molecular formula C15H16N2O4S B14278340 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid CAS No. 170656-15-2

4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid

Cat. No.: B14278340
CAS No.: 170656-15-2
M. Wt: 320.4 g/mol
InChI Key: WWCGUIWGJMBCJJ-UHFFFAOYSA-N
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Description

4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid is a complex organic compound with a unique structure that includes a cyclohexadienone ring, a hydrazone linkage, and a benzene sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid typically involves multiple steps One common method starts with the preparation of the cyclohexadienone intermediate, which is then reacted with hydrazine derivatives to form the hydrazone linkage

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexadienone ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.

    Substitution: The benzene sulfonic acid group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid (H2SO4) or Lewis acids such as aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted benzene sulfonic acid derivatives.

Scientific Research Applications

4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The benzene sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[6-Oxo-5-(methyl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid
  • 4-{2-[6-Oxo-5-(ethyl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid

Uniqueness

The unique structural features of 4-{2-[6-Oxo-5-(propan-2-yl)cyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzene-1-sulfonic acid, such as the isopropyl group on the cyclohexadienone ring, contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

170656-15-2

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(2-hydroxy-3-propan-2-ylphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/C15H16N2O4S/c1-10(2)13-4-3-5-14(15(13)18)17-16-11-6-8-12(9-7-11)22(19,20)21/h3-10,18H,1-2H3,(H,19,20,21)

InChI Key

WWCGUIWGJMBCJJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Origin of Product

United States

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